molecular formula C6H5NO2 B13436419 m-Nitrosophenol CAS No. 20031-38-3

m-Nitrosophenol

Cat. No.: B13436419
CAS No.: 20031-38-3
M. Wt: 123.11 g/mol
InChI Key: LHISAEQORNEGAX-UHFFFAOYSA-N
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Description

m-Nitrosophenol: is an aromatic compound characterized by the presence of a nitroso group (-NO) attached to the meta position of the phenol ring. This compound is known for its distinctive chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where phenol is treated with nitric acid under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Nitrosophenol can undergo oxidation reactions, where the nitroso group is converted to a nitro group (-NO2). This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitroso group in this compound can be reduced to an amino group (-NH2) using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: this compound can participate in electrophilic substitution reactions, where the nitroso group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Sodium dithionite, hydrogen gas with a catalyst.

    Catalysts: Sulfuric acid, palladium on carbon.

Major Products Formed:

    Oxidation: m-Nitrophenol.

    Reduction: m-Aminophenol.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

Chemistry: m-Nitrosophenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to undergo redox reactions makes it a useful probe in studying oxidative stress and related cellular mechanisms.

Medicine: this compound and its derivatives are investigated for their potential therapeutic applications. They are explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of rubber chemicals, antioxidants, and stabilizers. Its role as an intermediate in the synthesis of various industrial chemicals highlights its importance in manufacturing processes.

Mechanism of Action

The mechanism of action of m-Nitrosophenol involves its ability to undergo redox reactions, which can influence various biochemical pathways. The nitroso group can interact with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    p-Nitrosophenol: Similar to m-Nitrosophenol but with the nitroso group at the para position.

    o-Nitrosophenol: Similar to this compound but with the nitroso group at the ortho position.

    m-Nitrophenol: Contains a nitro group instead of a nitroso group at the meta position.

Uniqueness: this compound is unique due to its specific reactivity and position of the nitroso group. This positional difference influences its chemical behavior and reactivity compared to its ortho and para counterparts. The meta position of the nitroso group in this compound allows for distinct interactions and reactions, making it valuable in specific applications where other isomers may not be as effective .

Properties

IUPAC Name

3-nitrosophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISAEQORNEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576346
Record name 3-Nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20031-38-3
Record name 3-Nitrosophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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